molecular formula C9H6BrNO2 B1415473 5-Bromo-2-cyano-4-methylbenzoic acid CAS No. 1807209-21-7

5-Bromo-2-cyano-4-methylbenzoic acid

Cat. No.: B1415473
CAS No.: 1807209-21-7
M. Wt: 240.05 g/mol
InChI Key: HZDOXHNLLBPGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyano-4-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by a nitration reaction to introduce the cyano group at the 2-position. The reaction conditions often involve the use of bromine (Br2) and a nitrating agent such as sodium nitrite (NaNO2) in the presence of a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is effective.

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: 5-Bromo-2-amino-4-methylbenzoic acid.

    Oxidation: 5-Bromo-2-cyano-4-carboxybenzoic acid.

Scientific Research Applications

5-Bromo-2-cyano-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-4-methylbenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylbenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    2-Cyano-4-methylbenzoic acid:

    4-Methylbenzoic acid: Lacks both the bromine and cyano groups, making it significantly different in terms of chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-2-cyano-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDOXHNLLBPGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyano-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyano-4-methylbenzoic acid
Reactant of Route 3
5-Bromo-2-cyano-4-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-cyano-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-cyano-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-cyano-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.